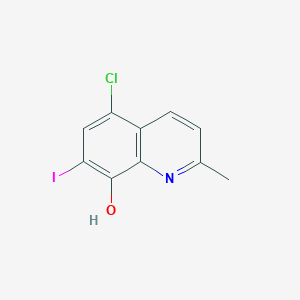

5-Chloro-7-iodo-2-methyl-8-quinolinol

Descripción general

Descripción

5-Chloro-7-iodo-2-methyl-8-quinolinol is a useful research compound. Its molecular formula is C10H7ClINO and its molecular weight is 319.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Metal Complexation Reactions

The compound’s 8-hydroxy and halogen substituents enable coordination with transition metals, forming stable complexes with therapeutic potential.

Key Findings:

-

Cobalt Complexes : The reaction with Co(II) acetate and 2,2′-bipyridine derivatives under reflux yields bis-chelate complexes (e.g., Co7 ). These exhibit nanomolar cytotoxicity against cervical cancer cells via telomerase inhibition and mitochondrial dysfunction .

-

Zinc Complexation : Interaction with ZnSO₄ in methanol/water forms a zinc-quinolinol complex, precipitated as a yellow solid .

-

Ruthenium Arene Complexes : Ru(II) complexes show enhanced anticancer activity compared to cisplatin, attributed to ligand-mediated DNA damage and apoptosis .

Substitution Reactivity

The chloro and iodo groups at positions 5 and 7 are potential sites for nucleophilic substitution, though limited direct evidence exists in the reviewed literature.

Hypothesized Pathways:

-

Iodo Replacement : The electron-deficient iodo group may undergo SNAr reactions with strong nucleophiles (e.g., amines or thiols).

-

Chloro Displacement : Less reactive than iodo, but feasible under catalytic conditions (e.g., Pd-mediated cross-coupling).

Supporting Data:

-

Structural analogs like 5,7-dichloro-2-methyl-8-quinolinol (H-QL1) retain halogen substituents in complexes, suggesting stability under physiological conditions .

Biological Chelation and Activity

The 8-hydroxy group is critical for metal-binding and biological activity:

Table 2: Role of Functional Groups in Bioactivity

Mechanistic Insights:

-

Anticancer Activity : Co(II) and Ru(II) complexes disrupt telomerase function and induce ROS-mediated apoptosis .

-

Neurotoxicity : Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) inhibits DNA/RNA synthesis in neuronal cells via metal chelation .

Synthetic Routes

The compound is synthesized through halogenation and methylation of 8-hydroxyquinoline derivatives:

Example Protocol (Patent CS269993B2):

-

Alkali Salt Formation : React 5-chloro-7-iodo-8-hydroxyquinoline with NaOH in methanol/water .

-

Complexation : Add ZnSO₄ to the sodium salt solution, yielding a Zn complex after filtration and drying .

Key Reaction:

Conditions: Methanol/water, 25–80°C .

Stability and Degradation

-

Photoreactivity : No data reported, but halogenated quinolines typically require light-protected storage .

Table 3: Activity vs. Structural Modifications

Propiedades

Fórmula molecular |

C10H7ClINO |

|---|---|

Peso molecular |

319.52 g/mol |

Nombre IUPAC |

5-chloro-7-iodo-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H7ClINO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 |

Clave InChI |

ZZSLFKMNUBUBPO-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C=C1)C(=CC(=C2O)I)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.